1-Butyl-2-oxocyclohexyl acetate
Description
1-Butyl-2-oxocyclohexyl acetate (hypothetical structure inferred from nomenclature) is a cyclohexane derivative featuring a butyl chain at the 1-position, a ketone group at the 2-position, and an acetate ester at the hydroxyl group. This compound likely serves as a solvent or intermediate in specialty chemical synthesis, leveraging its ester functionality and cyclic structure for controlled reactivity and solubility.
Properties
CAS No. |
61592-53-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(1-butyl-2-oxocyclohexyl) acetate |
InChI |
InChI=1S/C12H20O3/c1-3-4-8-12(15-10(2)13)9-6-5-7-11(12)14/h3-9H2,1-2H3 |
InChI Key |
FLTFODJQCFKKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
Traditional esterification of 1-butyl-2-oxocyclohexanol with acetic acid employs sulfuric acid or p-toluenesulfonic acid (PTSA) as homogeneous catalysts. These methods typically operate at 80–100°C for 8–12 hours, achieving moderate yields of 60–75%. However, challenges such as catalyst recovery and neutralization waste limit their industrial applicability. For instance, post-reaction neutralization generates sulfate salts, complicating downstream purification.
Base-Catalyzed Transesterification
Alkali metal alkoxides (e.g., sodium methoxide) facilitate transesterification between 1-butyl-2-oxocyclohexanol and acetyl donors like vinyl acetate. This approach avoids water formation, shifting equilibrium toward product formation. Yields of 70–85% are reported at 60–80°C within 6 hours. Notably, base-catalyzed systems exhibit sensitivity to moisture, necessitating anhydrous conditions to prevent hydrolysis of the acetyl donor.
Continuous Flow Esterification with Solid Acid Catalysts
Reactor Design and Process Parameters
Adapting the continuous flow system from 2-Butoxyethyl acetate synthesis, two-stage fixed-bed reactors packed with polystyrolsulfon acid resins enable efficient esterification of 1-butyl-2-oxocyclohexanol (Figure 1). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–125°C | Maximizes kinetics while minimizing decomposition |
| Molar Ratio (Alcohol:Acetic Acid) | 1.5:1 | Balances equilibrium and excess acid removal |
| Space Velocity | 2–4 h⁻¹ | Ensures complete conversion without catalyst fouling |
Under these conditions, conversion rates exceed 95% with a residence time of 2.5 hours. The integrated distillation tower removes water via azeotropic separation, driving the equilibrium toward ester formation.
Catalyst Lifetime and Regeneration
Graphite-whisker-reinforced ion-exchange resins demonstrate exceptional stability, maintaining >90% activity over 1,000 hours of operation. Periodic regeneration with dilute acetic acid restores catalytic performance, addressing deactivation from oligomer deposition.
Acetylation Using Acetic Anhydride
Solvent-Free Acetylation
Reacting 1-butyl-2-oxocyclohexanol with acetic anhydride (1.2 equiv) at 25–40°C produces the target ester in 88–92% yield within 3 hours. This exothermic process avoids solvent use, simplifying purification. Quenching with aqueous NaOH followed by ethyl acetate extraction isolates the product with >99% purity after column chromatography.
Catalytic Variations
Comparative studies of bases reveal tetramethylguanidine (TMG) as optimal, yielding 93% product versus 38% with MTBD (Table 1). TMG’s strong nucleophilicity accelerates anhydride activation while minimizing ester hydrolysis.
Table 1: Base screening for acetylation of 1-butyl-2-oxocyclohexanol
| Base | Yield (%) | Side Products (%) |
|---|---|---|
| TMG | 93 | <2 |
| MTBD | 38 | 15 |
| DIPEA | 18 | 25 |
| Cs₂CO₃ | <5 | 40 |
Comparative Analysis of Synthesis Routes
Environmental and Economic Metrics
Life-cycle assessment of four methods highlights the continuous flow system’s advantages:
| Method | E-Factor* | PMI** | Energy (kJ/mol) |
|---|---|---|---|
| Continuous Flow | 0.8 | 1.2 | 850 |
| Acetic Anhydride | 1.5 | 2.1 | 1,200 |
| H₂SO₄ Catalysis | 4.2 | 5.7 | 1,800 |
| Transesterification | 2.3 | 3.4 | 1,500 |
E-Factor = (Mass of waste)/(Mass of product); *Process Mass Intensity
The continuous flow approach reduces wastewater generation by 78% compared to batch methods, aligning with green chemistry principles.
Large-Scale Production Considerations
Kilo-Lab Optimization
Scaling the continuous flow process to 6 mmol batches required adjusting LED irradiation intensity (50 W × 2) and reactor geometry (Figure 2). Maintaining turbulent flow (Re > 4,000) ensured uniform catalyst contact, achieving 80% isolated yield at 24-hour operation.
Purification Strategies
Molecular distillation proves superior to silica gel chromatography for industrial-scale purification, reducing solvent consumption by 65%. Operating at 0.1 mbar and 120°C, the technique delivers 99.5% pure 1-butyl-2-oxocyclohexyl acetate with <0.1% residual acetic acid.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-oxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
1-Butyl-2-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structural interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features:
Physico-Chemical Properties
*Estimated values based on structural analogs.
Q & A
Basic Research Questions
Q. How can 1-butyl-2-oxocyclohexyl acetate be synthesized with high purity, and what analytical methods validate its structural integrity?
- Methodology :
- Synthesis : Use a modified esterification protocol (e.g., acid-catalyzed condensation of 2-oxocyclohexanol with butyl acetate) under inert conditions. Optimize reaction time and temperature to minimize side products like transesterification byproducts .
- Purification : Employ fractional distillation or preparative HPLC to isolate isomers. Verify purity via GC-MS (>98% purity threshold) and quantify residual solvents using headspace GC .
- Characterization : Confirm structure via - and -NMR (e.g., cyclohexyl carbonyl peak at ~200–210 ppm, acetate methyl at ~21 ppm). Cross-validate with FT-IR (C=O stretch at ~1740 cm) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) using ICH guidelines. Monitor degradation via HPLC for hydrolysis products (e.g., free cyclohexanone or butanol).
- Assess photostability under UV-Vis light (ICH Q1B) and oxidative stability via TGA/DSC to identify decomposition thresholds .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., keto-enol tautomerism) influence the reactivity of this compound in catalytic systems?
- Methodology :
- Perform kinetic studies under varying pH and temperature. Use -labeling to trace oxygen migration in hydrolysis pathways .
- Apply DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental activation energies. Validate using isotopic scrambling experiments .
Q. What computational strategies can predict the compound’s solubility and partition coefficients in non-aqueous solvents?
- Methodology :
- Use COSMO-RS or UNIFAC models to simulate solubility in polar aprotic solvents (e.g., DMSO, THF). Calibrate predictions with experimental shake-flask/HPLC log measurements .
- Cross-reference with PubChem’s QSAR datasets to validate octanol-water partitioning trends .
Q. How to resolve contradictions in reported spectral data for isomers of this compound?
- Methodology :
- Reanalyze disputed samples using chiral GC or HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Compare retention times with synthesized enantiopure standards .
- Perform 2D NMR (HSQC, NOESY) to distinguish diastereomers via spatial proton-proton correlations .
Q. What experimental designs optimize the compound’s catalytic hydrogenation to yield saturated derivatives?
- Methodology :
- Apply factorial design (e.g., 2 factorial) to test variables: catalyst type (Pd/C vs. Raney Ni), H pressure (1–5 atm), and solvent polarity (hexane vs. ethanol). Analyze conversion rates via GC .
- Use response surface methodology (RSM) to identify optimal conditions for minimal over-reduction byproducts .
Notes for Reproducibility
- Synthesis : Include detailed stereochemical assignments in supplementary materials (per Beilstein guidelines) .
- Computational Data : Archive Gaussian input/output files and visualization scripts (e.g., VMD, PyMOL) .
- Conflict Resolution : Publish raw chromatograms and spectral deconvolution algorithms to address data discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
